

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Design

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Compound of Interest

Compound Name: *1-methoxyisoquinoline-6-carboxylic acid*

CAS No.: 1368050-12-7

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The isoquinoline nucleus, a bicyclic aromatic system composed of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry.^{[1][2]} This scaffold is considered a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.^{[3][4]} Isoquinoline derivatives are found in numerous natural products, particularly alkaloids, and have been successfully developed into therapeutic agents for a variety of diseases.^{[5][6]} Their applications span from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents, making them a focal point of intensive research.^{[1][7][8]} The structural rigidity of the isoquinoline core, combined with its capacity for diverse functionalization, allows for the precise spatial orientation of substituents to optimize interactions with target proteins.

The Strategic Incorporation of the Carboxylic Acid Moiety

The carboxylic acid group is a key functional group in many pharmacologically active molecules, appearing in over 450 marketed drugs.^[9] Its ability to act as a hydrogen bond donor and acceptor, as well as its anionic character at physiological pH, often makes it a critical

component of a molecule's pharmacophore, facilitating strong interactions with biological targets. However, the presence of a carboxylic acid can also present challenges, such as limited membrane permeability and susceptibility to metabolic inactivation.^[10] To address these issues, medicinal chemists often explore bioisosteres—functional groups with similar physicochemical properties—to fine-tune a compound's pharmacological profile.^{[10][11]}

Synthetic Pathways to Isoquinoline Carboxylic Acids

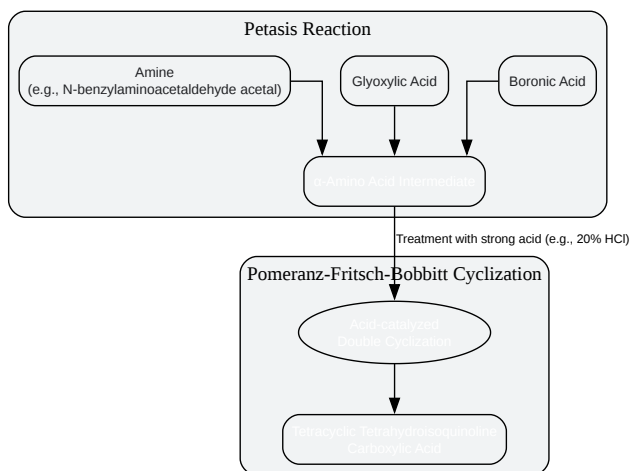
The synthesis of isoquinoline and its partially saturated analog, tetrahydroisoquinoline (THIQ), carboxylic acids often involves elegant and well-established chemical transformations. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.

The Pomeranz-Fritsch-Bobbitt Cyclization

A classical and reliable method for constructing the isoquinoline core is the Pomeranz-Fritsch-Bobbitt cyclization. This reaction typically involves the acid-catalyzed cyclization of a benzaldehyde or a related derivative with an aminoacetal, followed by aromatization or reduction to yield the isoquinoline or tetrahydroisoquinoline scaffold, respectively.^{[4][12]}

The Petasis Reaction

The Petasis reaction, a three-component reaction between an amine, a boronic acid, and a carbonyl compound (like glyoxylic acid), offers a versatile route to α -amino acids.^{[4][13]} This reaction can be ingeniously coupled with a subsequent cyclization step to afford C-1 substituted tetrahydroisoquinoline carboxylic acids, providing a powerful tool for building molecular diversity.^{[4][13]}



Synthetic Workflow: Petasis Reaction followed by Pomeranz-Fritsch-Bobbitt Cyclization.

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Caption: Synthetic Workflow for Tetrahydroisoquinoline Carboxylic Acids.

Applications in Medicinal Chemistry: Case Studies

While specific data on **1-methoxyisoquinoline-6-carboxylic acid** is not extensively available in the public domain, the broader class of isoquinoline carboxylic acids has demonstrated significant potential in various therapeutic areas.

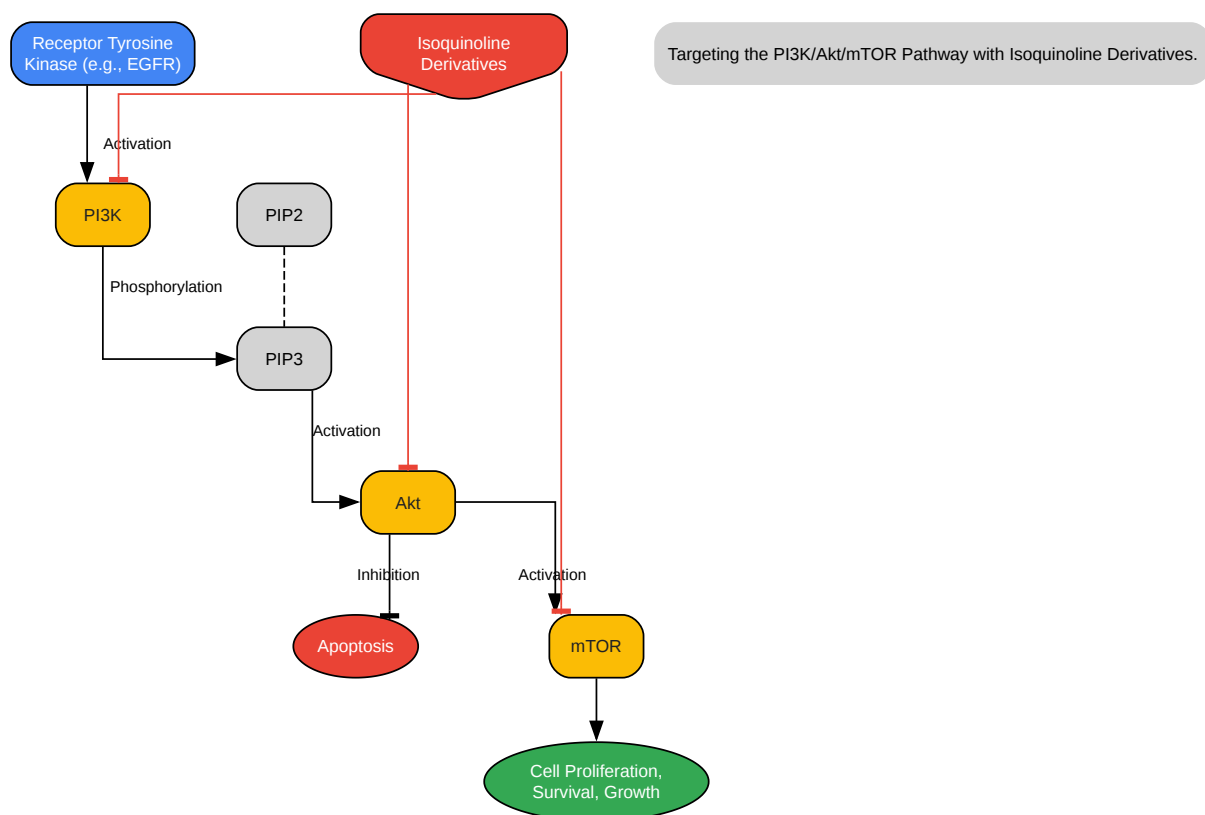
Case Study 1: Tetrahydroisoquinoline-1-Carboxylic Acids as Enzyme Inhibitors

Derivatives of tetrahydroisoquinoline-1-carboxylic acid have emerged as promising enzyme inhibitors. For example, (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been investigated for its potential to inhibit enzymes such as catechol-O-methyltransferase

(COMT), a target in the treatment of Parkinson's disease.[4] Furthermore, related structures have shown inhibitory activity against New Delhi metallo- β -lactamase (NDM-1), an enzyme that confers broad-spectrum antibiotic resistance to bacteria.[4] This highlights the potential of this scaffold in developing novel therapeutics for both neurodegenerative diseases and infectious diseases.

Case Study 2: Quinoline/Isoquinoline-6-Carboxylic Acids in Oncology

The quinoline-6-carboxylic acid scaffold, a close structural isomer of isoquinoline-6-carboxylic acid, has been successfully utilized to develop potent inhibitors of ectonucleotidases.[14] These enzymes, such as NTPDases, are often overexpressed in the tumor microenvironment and contribute to immune evasion by converting pro-inflammatory ATP to immunosuppressive adenosine.[14] Inhibition of these enzymes can enhance anti-tumor immunity.[14] By analogy, isoquinoline-6-carboxylic acid derivatives represent a promising avenue for the development of novel cancer immunotherapies. The broader class of isoquinoline derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of signaling pathways like PI3K/Akt/mTOR and the disruption of microtubule dynamics.[1][7]



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Data Summary: Biological Activities of Related Compounds

Compound Class	Target/Activity	Reported Potency (IC50)	Therapeutic Area	Reference
Tetrahydroisoquinoline-1-carboxylic acid derivatives	NDM-1 Inhibition	-	Antibacterial	[4]
Tetrahydroisoquinoline-1-carboxylic acid derivatives	COMT Inhibition	-	Parkinson's Disease	[4]
Quinoline-6-carboxylic acid derivative (4d)	h-NTPDase1 Inhibition	0.28 ± 0.03 μM	Oncology	[14]
Quinoline-6-carboxylic acid derivative (4d)	h-NTPDase2 Inhibition	0.92 ± 0.17 μM	Oncology	[14]
Quinoline-6-carboxylic acid derivative (4g)	h-NTPDase3 Inhibition	0.32 ± 0.05 μM	Oncology	[14]
Quinoline-6-carboxylic acid derivative (4b)	h-NTPDase8 Inhibition	0.44 ± 0.08 μM	Oncology	[14]
2-Aryl-8-methoxyisoquinolin-1(2H)-one derivatives	EGFR Inhibition	-	Oncology	[15]

Experimental Protocols

Protocol 1: General Synthesis of a Tetrahydroisoquinoline-1-Carboxylic Acid via Pomeranz-

Fritsch-Bobbitt Cyclization

This protocol is a representative example and may require optimization for specific substrates.

Materials:

- Appropriately substituted N-benzylaminoacetaldehyde acetal intermediate
- Concentrated Hydrochloric Acid (e.g., 20% HCl)
- Palladium on Carbon (10% Pd-C)
- Hydrogen gas supply
- Methanol or other suitable solvent
- Inert atmosphere (Argon or Nitrogen)
- Standard laboratory glassware and filtration apparatus

Procedure:

- Cyclization:
 - Dissolve the N-benzylaminoacetaldehyde acetal intermediate in 20% hydrochloric acid in a round-bottom flask.
 - Stir the reaction mixture at room temperature for 24-72 hours under an inert atmosphere (e.g., argon) and in the absence of light.[4]
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Reduction (Hydrogenation):
 - To the reaction mixture, add 10% Pd-C catalyst (typically 5-10 mol%).
 - Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

- Stir the mixture vigorously for 24 hours at room temperature.[4]
- Work-up and Isolation:
 - Filter the reaction mixture through a pad of Celite to remove the Pd-C catalyst. Wash the filter cake with methanol.
 - Concentrate the filtrate under reduced pressure to remove the solvent.
 - The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure tetrahydroisoquinoline-1-carboxylic acid.[4]
 - Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: General In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a target enzyme.

Materials:

- Target enzyme (e.g., EGFR, PI3K)
- Substrate for the enzyme (e.g., a peptide for a kinase, ATP)
- Assay buffer (specific to the enzyme)
- Test compound (e.g., **1-methoxyisoquinoline-6-carboxylic acid** derivative) dissolved in DMSO
- Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
- Microplate reader (luminometer or fluorescence reader)
- 384-well microplates

Procedure:

- Compound Preparation:
 - Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
 - Further dilute the compound in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically $\leq 1\%$).
- Assay Reaction:
 - In a 384-well plate, add the assay buffer, the substrate, and the test compound at various concentrations.
 - Include positive controls (no inhibitor) and negative controls (no enzyme).
 - Initiate the enzymatic reaction by adding the target enzyme to each well.
- Incubation:
 - Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
- Detection:
 - Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the product formed or the remaining substrate (e.g., ATP).
 - Incubate the plate as required by the detection reagent (e.g., 40 minutes at room temperature).
- Data Analysis:
 - Measure the signal (luminescence or fluorescence) using a microplate reader.

- Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

The isoquinoline carboxylic acid scaffold represents a versatile and highly promising platform for the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, ensures its continued prominence in medicinal chemistry research. Further exploration of this chemical space, particularly through the synthesis of novel analogs and their evaluation against a wide range of biological targets, is warranted and holds the potential to deliver next-generation therapeutics for unmet medical needs.

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